REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.C(Cl)(Cl)[Cl:13]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([Cl:13])=[O:11])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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2.75 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)CC(=O)O
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Name
|
(±)-trans-[2-(4-morpholinyl)]cyclohexanol
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Quantity
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2.25 g
|
Type
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reactant
|
Smiles
|
|
Name
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|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
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C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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to give an oil which
|
Type
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CUSTOM
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Details
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The solvent is removed in vacuo
|
Type
|
ADDITION
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Details
|
the residue is treated as in Example 13
|
Type
|
CUSTOM
|
Details
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to give the crude free ester, which
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |